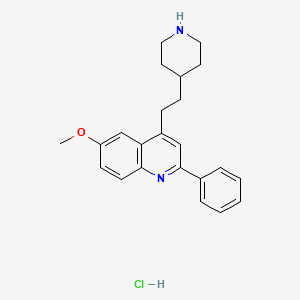
Quinoline, 6-methoxy-2-phenyl-4-(2-(4-piperidinyl)ethyl)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoline, 6-methoxy-2-phenyl-4-(2-(4-piperidinyl)ethyl)-, monohydrochloride is a complex organic compound with a molecular formula of C23H26N2O·HCl. This compound is known for its unique structure, which includes a quinoline core substituted with methoxy, phenyl, and piperidinyl groups. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 6-methoxy-2-phenyl-4-(2-(4-piperidinyl)ethyl)-, monohydrochloride typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Phenyl Substitution: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction using benzene and a suitable alkylating agent.
Piperidinyl Ethyl Substitution:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Quinoline, 6-methoxy-2-phenyl-4-(2-(4-piperidinyl)ethyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the quinoline ring.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon, and lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Quinoline, 6-methoxy-2-phenyl-4-(2-(4-piperidinyl)ethyl)-, monohydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of Quinoline, 6-methoxy-2-phenyl-4-(2-(4-piperidinyl)ethyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: The parent compound with a simpler structure.
6-Methoxyquinoline: Lacks the phenyl and piperidinyl ethyl substitutions.
2-Phenylquinoline: Lacks the methoxy and piperidinyl ethyl substitutions.
4-(2-(4-Piperidinyl)ethyl)quinoline: Lacks the methoxy and phenyl substitutions.
Uniqueness
Quinoline, 6-methoxy-2-phenyl-4-(2-(4-piperidinyl)ethyl)-, monohydrochloride is unique due to its combination of methoxy, phenyl, and piperidinyl ethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses.
Propiedades
Número CAS |
80221-73-4 |
|---|---|
Fórmula molecular |
C23H27ClN2O |
Peso molecular |
382.9 g/mol |
Nombre IUPAC |
6-methoxy-2-phenyl-4-(2-piperidin-4-ylethyl)quinoline;hydrochloride |
InChI |
InChI=1S/C23H26N2O.ClH/c1-26-20-9-10-22-21(16-20)19(8-7-17-11-13-24-14-12-17)15-23(25-22)18-5-3-2-4-6-18;/h2-6,9-10,15-17,24H,7-8,11-14H2,1H3;1H |
Clave InChI |
FWBXZHNJQMWYIZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)N=C(C=C2CCC3CCNCC3)C4=CC=CC=C4.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




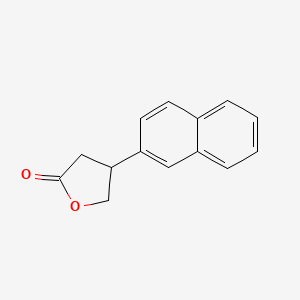
![9-[2-(4-Methoxyphenyl)ethyl]-9-borabicyclo[3.3.1]nonane](/img/structure/B14433236.png)
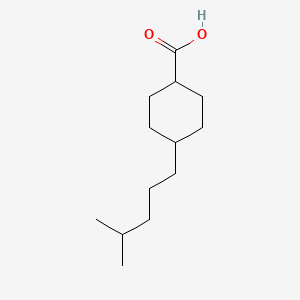
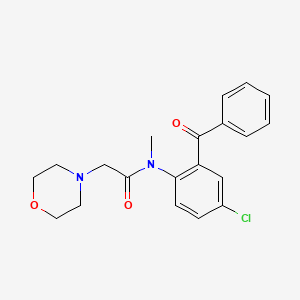

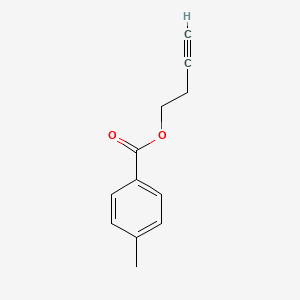
![4-[(6-Carboxy-4-oxohexyl)oxy]-4-oxobutanoate](/img/structure/B14433257.png)
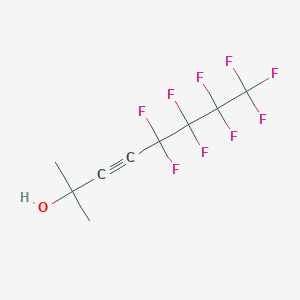
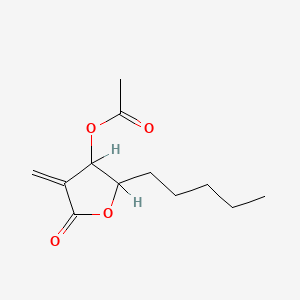
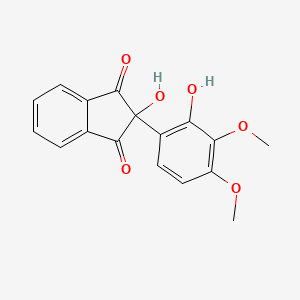
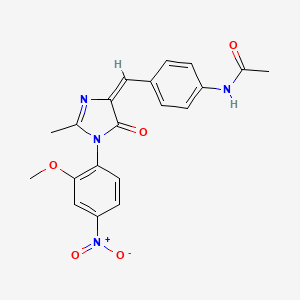
![1-[2-(5-Chloro-2-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14433294.png)
